[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 318289-32-6
VCID: VC6427679
InChI: InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
SMILES: CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4
Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.94

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

CAS No.: 318289-32-6

Cat. No.: VC6427679

Molecular Formula: C24H19ClN2O2S

Molecular Weight: 434.94

* For research use only. Not for human or veterinary use.

[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate - 318289-32-6

Specification

CAS No. 318289-32-6
Molecular Formula C24H19ClN2O2S
Molecular Weight 434.94
IUPAC Name (1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate
Standard InChI InChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
Standard InChI Key VKCQSTWAALHKLI-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4

Introduction

[1-Methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate is a complex organic compound belonging to the pyrazole class, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This specific compound is distinguished by the presence of a phenylsulfanyl group and a 3-chlorobenzenecarboxylate moiety.

Key Characteristics:

  • Molecular Formula: C24H19ClN2O2S

  • Molecular Weight: Approximately 434.9 g/mol

  • CAS Number: 318289-32-6

  • Synonyms: Include [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzoate and (1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methyl 3-chlorobenzoate .

Structural Features:

  • Pyrazole Ring: Central to the molecule, providing a framework for various substitutions.

  • Phenylsulfanyl Group: Contributes to the compound's reactivity and potential biological activity.

  • 3-Chlorobenzenecarboxylate Moiety: Adds bulk and may influence solubility and stability.

Synthesis and Preparation

The synthesis of [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate typically involves multi-step organic reactions. While specific synthesis routes for this compound are not extensively documented, related pyrazole derivatives often involve reactions between hydrazine derivatives and appropriate phenylsulfanyl compounds, followed by esterification reactions to introduce the 3-chlorobenzenecarboxylate group.

Synthesis Steps:

  • Formation of Pyrazole Core: Involves condensation reactions between hydrazine derivatives and suitable ketones or aldehydes.

  • Introduction of Phenylsulfanyl Group: Typically achieved through nucleophilic substitution or cross-coupling reactions.

  • Esterification: Reaction with 3-chlorobenzoic acid or its derivatives to form the ester linkage.

Potential Applications:

  • Pharmaceutical Research: Exploration of its biological activity, particularly in areas like oncology or neurology.

  • Material Science: Use in the development of new materials with unique optical or electrical properties.

Spectroscopic Data

Spectroscopic MethodInformation
InChIInChI=1S/C24H19ClN2O2S/c1-27-23(30-20-13-6-3-7-14-20)21(22(26-27)17-9-4-2-5-10-17)16-29-24(28)18-11-8-12-19(25)15-18/h2-15H,16H2,1H3
SMILESCN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)Cl)SC4=CC=CC=C4

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